molecular formula C8H9N5 B128566 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole CAS No. 154594-16-8

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

Cat. No. B128566
M. Wt: 175.19 g/mol
InChI Key: LDKIYTFDNJHIGI-UHFFFAOYSA-N
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Description

The compound “(4-Hydrazinophenyl)acetonitrile” is a hydrazine derivative . It’s a white crystalline solid, soluble in water and organic solvents. It’s used in a variety of biochemical and physiological studies.


Synthesis Analysis

In the preparation of zolmitriptan, a compound used for the treatment of migraine, the reduction of the diazonium salt to (5)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one is performed in a more concentrated mixture .


Molecular Structure Analysis

The molecular weight of (4-hydrazinylphenyl)arsonic acid is calculated to be 232.06886 g/mol . The 4-hydrazinylphenyl benzoate molecule contains a total of 30 bond(s) including 18 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic) and 1 N hydrazine(s) .


Chemical Reactions Analysis

The synthesis pathway for (4-hydrazinylphenyl)hydrazine dihydrochloride involves the reaction of 4-nitroaniline with hydrazine hydrate to form 4-aminophenylhydrazine.


Physical And Chemical Properties Analysis

(4-Hydrazinophenyl)acetonitrile has a density of 1.2±0.1 g/cm³, a boiling point of 347.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Cholinesterase Inhibitory Potential

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole derivatives have been investigated for their potential as cholinesterase inhibitors. This research explores their enzymatic potential, revealing significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Corrosion Inhibition

Studies have also focused on the use of 4H-1,2,4-triazole derivatives for corrosion inhibition, particularly in protecting mild steel surfaces in acidic environments. The derivatives show a high efficiency in preventing corrosion, potentially beneficial for industrial applications (Bentiss et al., 2007).

Antibacterial and Antifungal Activity

Synthesized 4-substituted-5-aryl-1,2,4-triazoles exhibit significant antibacterial and antifungal properties. These compounds have shown effectiveness against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Anti-proliferative Activity

Research has also been conducted on the anti-proliferative effects of 1,2,4-triazole derivatives. These compounds have demonstrated notable activity against various cancer cell lines, suggesting their potential in developing anticancer therapies (Ali et al., 2022).

Antitubercular and Antimicrobial Properties

1,2,4-Triazole derivatives have shown promising antitubercular and antimicrobial activities. These compounds have been effective against Mycobacterium tuberculosis and various other bacteria and fungi, reinforcing their potential in treating infectious diseases (Patel et al., 2010).

Synthesis and Applications in Drug Development

The synthesis of 1,2,4-triazole derivatives has been a subject of research, with an emphasis on developing new drugs exhibiting diverse biological activities. This includes studies on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the versatility of these compounds in pharmaceutical development (Ferreira et al., 2013).

properties

IUPAC Name

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKIYTFDNJHIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409044
Record name 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

CAS RN

154594-16-8
Record name 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154594-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
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Reactant of Route 6
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Citations

For This Compound
2
Citations
N RAVISANKAR, KE POORNI - International Journal of …, 2021 - search.ebscohost.com
Hydrazones are the most widely used organic compounds. They are used as pigments, dyes, catalysts, intermediates in organic synthesis and polymer stabilizers. Hydrazones have …
Number of citations: 0 search.ebscohost.com
ME Gondokesumo, GS Putra, F Suhud… - International Jurnal …, 2021 - repository.ubaya.ac.id
The aims of this research is to study in-silico and synthesize of 1,3-benzoxazine derivatives as an antimalarial agent. These compound was predicted to inhibit the growth of …
Number of citations: 4 repository.ubaya.ac.id

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